molecular formula C11H8N4O B13638820 5-(1H-tetrazol-1-yl)-1-naphthol

5-(1H-tetrazol-1-yl)-1-naphthol

Cat. No.: B13638820
M. Wt: 212.21 g/mol
InChI Key: FYCYWZROLGBZMZ-UHFFFAOYSA-N
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Description

5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a tetrazole group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol typically involves the introduction of the tetrazole group onto a naphthalene derivative. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or a similar Lewis acid, which facilitates the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

    Oxidation: Naphthalenone derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids due to its similar pKa.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-tetrazol-5-yl)naphthalen-1-ol: Similar structure but with a different position of the tetrazole ring.

    5-(1H-1,2,4-triazol-1-yl)naphthalen-1-ol: Contains a triazole ring instead of a tetrazole ring.

    5-(1H-1,2,3-triazol-1-yl)naphthalen-1-ol: Another triazole derivative with different electronic properties.

Uniqueness

5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

5-(tetrazol-1-yl)naphthalen-1-ol

InChI

InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H

InChI Key

FYCYWZROLGBZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3

Origin of Product

United States

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